molecular formula C15H12N4O3 B2473778 N-(3-Methoxyphenyl)-6-nitroquinazolin-4-amine CAS No. 691385-34-9

N-(3-Methoxyphenyl)-6-nitroquinazolin-4-amine

Cat. No.: B2473778
CAS No.: 691385-34-9
M. Wt: 296.286
InChI Key: GPUJVVFHMLJEGY-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-6-nitroquinazolin-4-amine is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This particular compound is characterized by the presence of a methoxy group at the 3-position of the phenyl ring and a nitro group at the 6-position of the quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxyphenyl)-6-nitroquinazolin-4-amine typically involves multiple steps. One common method starts with the nitration of 3-methoxyaniline to introduce the nitro group. This is followed by a cyclization reaction to form the quinazoline ring. The final step involves the introduction of the amine group at the 4-position of the quinazoline ring. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxyphenyl)-6-nitroquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of 3-hydroxyphenyl-6-nitroquinazolin-4-amine.

    Reduction: Formation of N-(3-Methoxyphenyl)-6-aminoquinazolin-4-amine.

    Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3-Methoxyphenyl)-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. This binding can disrupt normal cellular processes, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methoxyphenyl)-4-aminobenzamide
  • 6-Nitroquinazolin-4-amine
  • 3-Methoxyphenyl-6-nitroquinazoline

Uniqueness

N-(3-Methoxyphenyl)-6-nitroquinazolin-4-amine is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3-methoxyphenyl)-6-nitroquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c1-22-12-4-2-3-10(7-12)18-15-13-8-11(19(20)21)5-6-14(13)16-9-17-15/h2-9H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUJVVFHMLJEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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